N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide
Description
This compound is a thiazole-5-carboxamide derivative featuring a benzo[d][1,3]dioxole (piperonyl) group appended via a methylene linker to the carboxamide nitrogen. The thiazole core is substituted with a 4-methylphenylsulfonamido group at position 2 and a methyl group at position 2. Its synthesis typically involves coupling a substituted thiazole-5-carboxylic acid intermediate with an amine-bearing benzo[d][1,3]dioxole moiety using coupling reagents like HATU or EDC/HOBt . The crystal structure of a related compound, N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylaniline, reveals a non-planar conformation with distinct dihedral angles between aromatic rings, suggesting similar steric and electronic properties in the target compound .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(4-methylphenyl)sulfonylamino]-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5S2/c1-12-3-6-15(7-4-12)30(25,26)23-20-22-13(2)18(29-20)19(24)21-10-14-5-8-16-17(9-14)28-11-27-16/h3-9H,10-11H2,1-2H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPHVQUGKTRRHHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=C(S2)C(=O)NCC3=CC4=C(C=C3)OCO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiazole core. One common approach is the cyclization of thioamides with α-haloketones under acidic conditions. The benzo[d][1,3]dioxol-5-ylmethyl group can be introduced through a nucleophilic substitution reaction, while the 4-methylphenylsulfonamido group can be added via sulfonamide formation.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The reaction conditions would be optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time. Purification steps, such as recrystallization or chromatography, would be employed to obtain the final product.
Chemical Reactions Analysis
Table 1: Key Reaction Conditions for Thiazole Formation
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Sulfonamidation | 4-methylbenzenesulfonyl chloride, Pyridine, DCM | 78–85 | |
| Amide Coupling | HATU, DIPEA, DMF | 70–75 |
Sulfonamido Group Reactivity
The 4-methylphenylsulfonamido group undergoes:
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Hydrolysis : Under strong acidic (HCl, reflux) or basic (NaOH, 80°C) conditions, cleaving to regenerate the amine .
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N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of NaH to form N-alkylated derivatives .
Carboxamide Functionalization
The carboxamide linkage participates in:
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Hydrolysis : Forms the corresponding carboxylic acid under acidic/basic hydrolysis (e.g., 6M HCl, 110°C) .
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Nucleophilic Substitution : Reacts with Grignard reagents (e.g., MeMgBr) to yield ketones, though this is less common due to steric hindrance.
Benzodioxole Reactivity
The benzo[d] dioxole moiety is prone to:
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Oxidative Ring Opening : With oxidizing agents like KMnO₄ in acidic conditions, forming a catechol derivative .
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Electrophilic Substitution : Bromination or nitration occurs preferentially at the 4-position of the benzodioxole ring .
Table 2: Stability Under Environmental Conditions
| Condition | Observation | Reference |
|---|---|---|
| UV Light (254 nm) | Degrades via thiazole ring oxidation | |
| pH 2–9 (aqueous) | Stable for 24 hours; hydrolysis at pH >10 |
Scientific Research Applications
Synthesis and Characterization
The compound can be synthesized through various methods involving the reaction of thiazole derivatives with benzo[d][1,3]dioxole-based reagents. The synthesis often employs techniques such as condensation reactions and the use of specific catalysts to enhance yield and purity. Characterization typically involves spectroscopic methods including NMR, IR, and mass spectrometry to confirm the structure and functional groups present.
Antimicrobial Activity
Research has demonstrated that thiazole derivatives exhibit notable antimicrobial properties. For instance, compounds similar to N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide have been tested against various bacterial strains such as Escherichia coli and Staphylococcus aureus. In vitro studies indicated that these compounds possess significant antibacterial activity, which could be attributed to their ability to disrupt microbial cell functions or inhibit essential enzymes involved in bacterial metabolism .
Antifungal Activity
In addition to antibacterial properties, derivatives of thiazole-based compounds have shown antifungal activity against pathogens like Aspergillus niger. The antifungal efficacy is often evaluated using standardized methods such as the cup plate method at specified concentrations . This highlights their potential application in treating fungal infections.
Anticancer Potential
The compound's structure suggests potential anticancer properties due to its interaction with biological targets involved in cancer cell proliferation. Similar thiazole derivatives have been investigated for their cytotoxic effects on various cancer cell lines. The mechanism of action may involve the induction of apoptosis or inhibition of cell cycle progression through modulation of signaling pathways associated with tumor growth .
Material Science Applications
Beyond biological applications, this compound has potential uses in material science. Its unique chemical structure allows for incorporation into polymers or nanomaterials that could be utilized in drug delivery systems or as sensors for detecting environmental pollutants.
Case Study 1: Antimicrobial Efficacy
A study conducted by Prajapati et al. synthesized various thiazole derivatives and evaluated their antimicrobial activity against E. coli and S. aureus. The results indicated that compounds with similar structural motifs to this compound exhibited promising antibacterial effects at low concentrations .
Case Study 2: Anticancer Activity
Research on related thiazole compounds demonstrated their ability to inhibit cancer cell proliferation in vitro. The study employed several cancer cell lines and assessed the cytotoxicity using MTT assays, revealing that certain derivatives led to significant reductions in cell viability, suggesting a pathway for further development as anticancer agents .
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. The thiazole ring is known to bind to various enzymes and receptors, potentially modulating biological processes. The exact mechanism would depend on the specific application and target of interest.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
Key Differentiators
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the field of cancer treatment and antimicrobial properties. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.
Synthesis
The synthesis of this compound typically involves the reaction of benzo[d][1,3]dioxole derivatives with thiazole and sulfonamide moieties. The process often employs various coupling reactions to achieve the desired molecular structure. For instance, similar compounds have been synthesized using methods that involve condensation reactions between appropriate precursors, leading to high yields and purity .
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this compound. For example, derivatives containing benzo[d][1,3]dioxole moieties have shown significant cytotoxic effects against various cancer cell lines. In one study, compounds with similar structures demonstrated IC50 values in the low micromolar range against HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) cell lines, indicating strong antitumor activity compared to standard treatments like doxorubicin .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HepG2 | 2.38 | |
| Compound B | HCT116 | 1.54 | |
| Compound C | MCF-7 | 4.52 | |
| Doxorubicin | HepG2 | 7.46 |
The mechanisms underlying the anticancer activity include apoptosis induction through mitochondrial pathways, as evidenced by changes in protein expression levels of Bax and Bcl-2, and inhibition of EGFR signaling pathways .
Antimicrobial Properties
In addition to anticancer effects, compounds containing thiazole and sulfonamide groups have been investigated for their antimicrobial properties. Studies indicate that these compounds exhibit significant antibacterial activity against a range of pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .
Case Study 1: Anticancer Evaluation
A series of benzo[d][1,3]dioxole-based thiazoles were evaluated for their cytotoxic effects using the SRB assay across multiple cancer cell lines. The results indicated that several derivatives not only inhibited cell proliferation effectively but also showed selectivity towards cancer cells over normal cells .
Case Study 2: Antimicrobial Testing
In a separate study focusing on antimicrobial activity, a compound structurally related to this compound was tested against both Gram-positive and Gram-negative bacteria. The results demonstrated potent antibacterial effects with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
